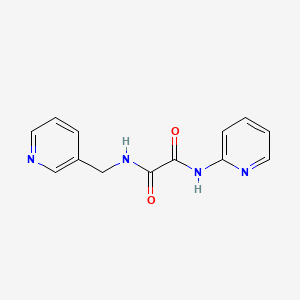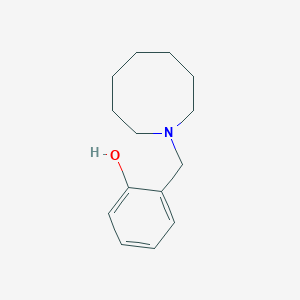
N-2-pyridinyl-N'-(3-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-pyridinyl-N'-(3-pyridinylmethyl)ethanediamide, also known as PYR-41, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 and has since been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-2-pyridinyl-N'-(3-pyridinylmethyl)ethanediamide inhibits the activity of E1 ubiquitin-activating enzyme and E2 ubiquitin-conjugating enzyme, leading to the accumulation of ubiquitinated proteins and the disruption of cellular homeostasis. This mechanism of action has been shown to be effective in inducing apoptosis in cancer cells and reducing inflammation in animal models.
Biochemical and Physiological Effects:
N-2-pyridinyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-pyridinyl-N'-(3-pyridinylmethyl)ethanediamide has several advantages as a research tool, including its high potency and selectivity for E1 and E2 enzymes. However, it also has some limitations, including its potential off-target effects and the need for careful optimization of experimental conditions to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-2-pyridinyl-N'-(3-pyridinylmethyl)ethanediamide. These include further optimization of the synthesis method to increase yield and purity, investigation of its potential therapeutic applications in other diseases, and exploration of its potential as a tool for studying the ubiquitin-proteasome system and cellular homeostasis. Additionally, further studies are needed to better understand the potential off-target effects of N-2-pyridinyl-N'-(3-pyridinylmethyl)ethanediamide and to develop strategies to mitigate these effects.
Méthodes De Synthèse
N-2-pyridinyl-N'-(3-pyridinylmethyl)ethanediamide is synthesized through a multi-step process that involves the reaction of 2-pyridinecarboxaldehyde with 3-pyridinecarboxylic acid, followed by the addition of ethylenediamine and the use of various reagents to form the final product. The synthesis method has been optimized to increase yield and purity of N-2-pyridinyl-N'-(3-pyridinylmethyl)ethanediamide.
Applications De Recherche Scientifique
N-2-pyridinyl-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of enzymes involved in the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular homeostasis.
Propriétés
IUPAC Name |
N'-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12(16-9-10-4-3-6-14-8-10)13(19)17-11-5-1-2-7-15-11/h1-8H,9H2,(H,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOOGJMKBWHVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5568177 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5213244.png)

![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5213260.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B5213285.png)
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)



![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)